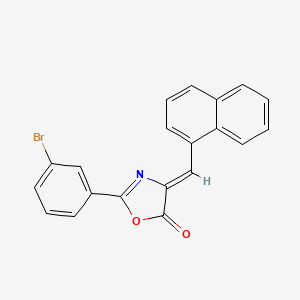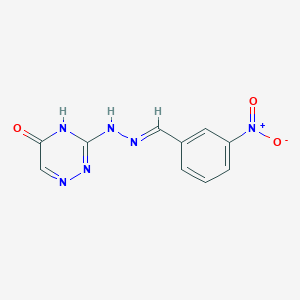![molecular formula C16H18F2N2O4 B5977937 5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5977937.png)
5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide, also known as DFE-I, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a key role in several cellular processes.
作用机制
5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide is a selective inhibitor of the enzyme GSK-3, which plays a key role in several cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation. By inhibiting GSK-3, this compound can modulate these processes and has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of phosphorylated tau, which is a hallmark of Alzheimer's disease. It has also been shown to increase the levels of the anti-apoptotic protein Bcl-2 and decrease the levels of the pro-apoptotic protein Bax, indicating that it has anti-apoptotic effects. In addition, this compound has been shown to increase the levels of insulin and improve glucose tolerance, indicating that it has potential applications in the treatment of diabetes.
实验室实验的优点和局限性
5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide has several advantages for lab experiments. It is a selective inhibitor of GSK-3, which makes it a useful tool for studying the role of GSK-3 in cellular processes. It is also relatively easy to synthesize and has been extensively studied, which makes it a well-characterized compound. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. In addition, it has been shown to have some off-target effects, which can complicate its use in certain experiments.
未来方向
There are several future directions for research on 5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide. One direction is to study its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its potential applications in the treatment of cancer and diabetes. In addition, further studies are needed to fully understand its mechanism of action and to identify any potential off-target effects. Finally, there is a need to develop more soluble analogs of this compound that can be used in a wider range of experimental settings.
合成方法
The synthesis of 5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,4-difluorophenol with paraformaldehyde in the presence of a base to form the intermediate 2,4-difluorobenzyl alcohol. This is followed by the reaction of the alcohol with isoxazole-5-carboxylic acid in the presence of a coupling agent to form the ester intermediate. The final step involves the reaction of the ester with isopropoxyethylamine in the presence of a base to form the desired product, this compound.
科学研究应用
5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases.
属性
IUPAC Name |
5-[(2,4-difluorophenoxy)methyl]-N-(2-propan-2-yloxyethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O4/c1-10(2)22-6-5-19-16(21)14-8-12(24-20-14)9-23-15-4-3-11(17)7-13(15)18/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBUPRDDDYEIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNC(=O)C1=NOC(=C1)COC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-fluorophenoxy)methyl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5977856.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5977864.png)
![2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5977866.png)

![3-benzyl-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5977879.png)
![2-{[1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5977892.png)


![N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine](/img/structure/B5977926.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5977941.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methoxybenzyl)acetamide](/img/structure/B5977944.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5977960.png)
![N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B5977961.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5977967.png)